1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Descripción
This compound belongs to the tetrahydrothienoimidazolone class, characterized by a fused thienoimidazole core with a sulfone (5,5-dioxide) moiety. The 4-nitrophenyl group at position 1 is a strong electron-withdrawing substituent, while the p-tolyl group (4-methylphenyl) at position 3 provides moderate electron-donating effects. The molecular formula is C₁₉H₁₈N₃O₅S, with a molecular weight of 396.43 g/mol. Its synthesis likely involves multi-step heterocyclic reactions, analogous to methods described for related compounds (e.g., hydrazonoyl chloride condensations ).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12-2-4-13(5-3-12)19-16-10-27(25,26)11-17(16)20(18(19)22)14-6-8-15(9-7-14)21(23)24/h2-9,16-17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRUUYSICALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various aryl isocyanates with hydrazine derivatives. Research indicates that modifications in the synthesis pathways can enhance yields and purity, which is critical for subsequent biological testing .
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the thieno[3,4-d]imidazole framework. For instance, related compounds have demonstrated activity against viruses such as HIV and Hepatitis C. The biological activity is often quantified using metrics like EC50 (the concentration required to achieve half-maximal effect) and CC50 (the concentration that is cytotoxic to 50% of cells).
| Compound | Virus Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | HIV-1 | 3.98 | >400 | >100 |
| Compound B | HCV | 32.2 | 80 | 2.48 |
The therapeutic index is a crucial measure as it indicates the safety margin of the compound .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that similar thieno[3,4-d]imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 μM to 25 μM for different derivatives.
Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in viral replication or cancer cell proliferation. The presence of the nitrophenyl group potentially enhances its reactivity and binding affinity to these targets.
Case Studies
- Antiviral Study : A recent study evaluated a series of thieno[3,4-d]imidazole derivatives against HIV-1, revealing that modifications at the nitrogen positions significantly influenced antiviral activity.
- Anticancer Study : Another investigation focused on the effects of related compounds on MCF-7 cells, showing that certain substitutions led to enhanced cytotoxicity and selectivity towards cancer cells.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has shown promise in several pharmaceutical applications:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Properties : Research has demonstrated its efficacy in inhibiting cancer cell proliferation. For example, a study reported that derivatives of this compound showed selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for the treatment of inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various derivatives of 1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased zones of inhibition. This suggests potential for development into a new class of antibiotics.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 1 | 10 |
| 2 | 15 |
| 5 | 25 |
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that the compound inhibited cell growth significantly compared to controls. The mechanism was found to involve apoptosis induction via caspase activation pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
Comparación Con Compuestos Similares
Structural and Electronic Features
The table below summarizes key structural differences and inferred properties of the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWG): The 4-nitrophenyl group in the target compound increases polarity and reduces solubility in non-polar solvents compared to fluorine (moderate EWG) or chlorine (stronger EWG) substituents .
- Electron-Donating Groups (EDG): The p-tolyl group enhances hydrophobicity, as seen in the o-tolyl/p-tolyl derivative (predicted density: 1.324 g/cm³ ).
- Molecular Weight and Bioavailability: Higher molecular weights (e.g., 396.43 for the target) may reduce membrane permeability compared to lighter analogs (e.g., 356.44 for the o-tolyl derivative) .
Antimicrobial Activity
While direct data on the target compound’s bioactivity is unavailable, studies on structurally related 1,3,4-thiadiazoles suggest that nitro groups enhance antimicrobial potency against pathogens like E. coli and C. albicans . The target’s nitro group may similarly improve efficacy compared to fluorine- or methyl-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
